1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Overview
Description
1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxybenzyl group and a thienylmethyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Ethoxybenzyl Intermediate: The ethoxybenzyl group can be synthesized by reacting 4-ethoxybenzaldehyde with a suitable reducing agent.
Formation of the Thienylmethyl Intermediate: The thienylmethyl group can be synthesized by reacting 2-thiophenemethanol with a suitable halogenating agent.
Coupling Reaction: The ethoxybenzyl and thienylmethyl intermediates are then coupled using a suitable amine, such as ammonia or a primary amine, under controlled conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the ethoxybenzyl or thienylmethyl groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, potentially modulating their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Influencing signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
(4-ethoxybenzyl)(2-furanylmethyl)amine hydrochloride: Similar structure with a furanyl group instead of a thienyl group.
Uniqueness
1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is unique due to the specific combination of the ethoxybenzyl and thienylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS.ClH/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h3-9,15H,2,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOHLPNZOWADFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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